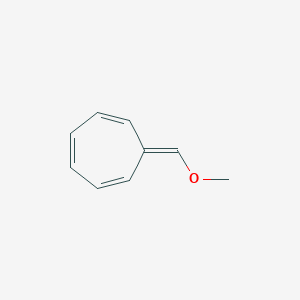
1,3,5-Cycloheptatriene, 7-(methoxymethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Cycloheptatriene, 7-(methoxymethylene)- is an organic compound with a seven-membered ring structureIt is a derivative of cycloheptatriene, which is known for its non-aromatic nature and theoretical interest in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Cycloheptatriene, 7-(methoxymethylene)- can be achieved through several methods. One common approach involves the photochemical reaction of benzene with diazomethane, followed by the addition of a methoxymethylene group . Another method includes the pyrolysis of the adduct of cyclohexene and dichlorocarbene, which then undergoes further reactions to introduce the methoxymethylene group .
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactors or pyrolysis units to ensure efficient and high-yield synthesis. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize the production rate and purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Cycloheptatriene, 7-(methoxymethylene)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in a more saturated compound.
Substitution: Substitution reactions can occur at the methoxymethylene group or the double bonds, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce more saturated hydrocarbons. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Applications De Recherche Scientifique
1,3,5-Cycloheptatriene, 7-(methoxymethylene)- has several scientific research applications:
Mécanisme D'action
The mechanism by which 1,3,5-Cycloheptatriene, 7-(methoxymethylene)- exerts its effects involves interactions with various molecular targets and pathways. The compound can act as a ligand, binding to metal centers in organometallic complexes, which can then participate in catalytic reactions. Additionally, its derivatives may interact with biological targets, such as enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Cycloheptatriene, methyl-: This compound has a similar ring structure but with a methyl group instead of a methoxymethylene group.
1,3,5-Cycloheptatriene, 7-ethyl-: Another similar compound with an ethyl group at the 7-position.
1,3,5-Cycloheptatriene, 3,7,7-trimethyl-: This compound has three methyl groups, providing different chemical properties.
Uniqueness
This functional group allows for a wider range of chemical modifications and interactions, making it a valuable compound in research and industry .
Propriétés
Numéro CAS |
71133-64-7 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
7-(methoxymethylidene)cyclohepta-1,3,5-triene |
InChI |
InChI=1S/C9H10O/c1-10-8-9-6-4-2-3-5-7-9/h2-8H,1H3 |
Clé InChI |
WYUXWMKOLGWMKU-UHFFFAOYSA-N |
SMILES canonique |
COC=C1C=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


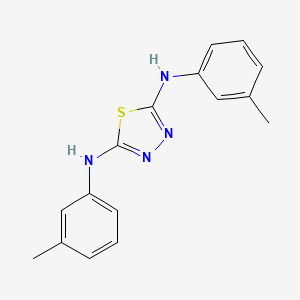
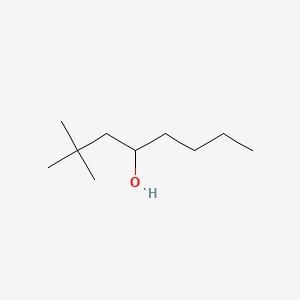
phosphanium chloride](/img/structure/B14463232.png)


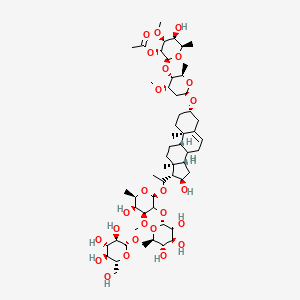
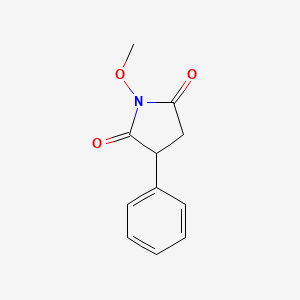
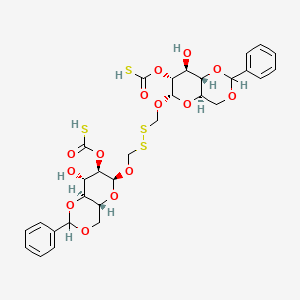
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
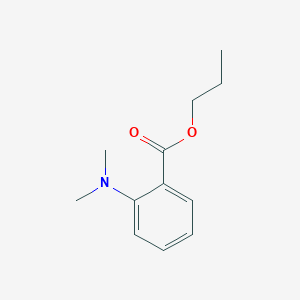
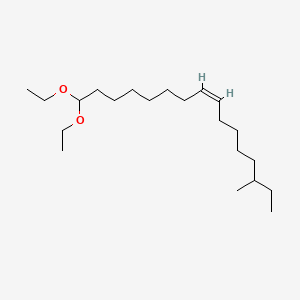
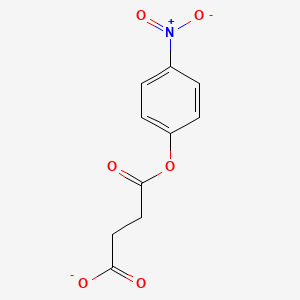
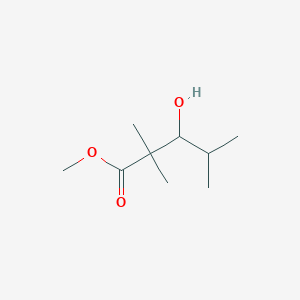
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
